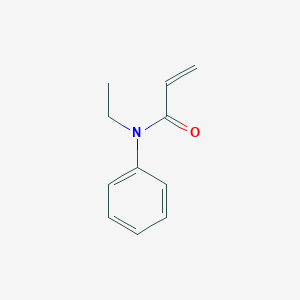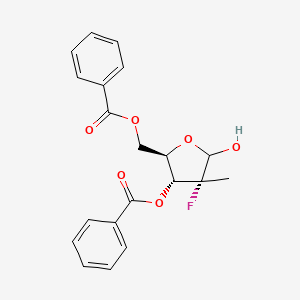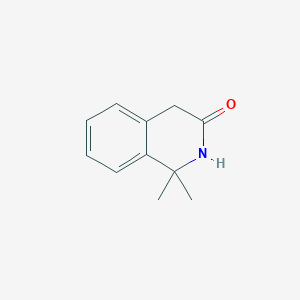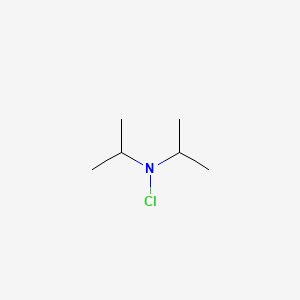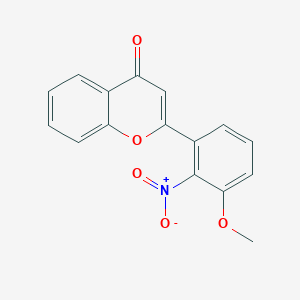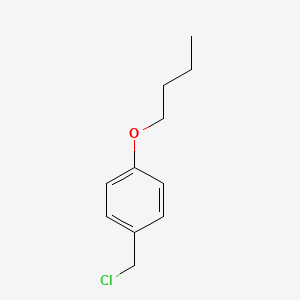
1-Butoxy-4-(chloromethyl)benzene
Overview
Description
1-Butoxy-4-(chloromethyl)benzene: is an organic compound with the chemical formula C11H15ClO. It is a benzyl chloride derivative where the para position of the benzene ring is substituted with a butoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: 1-Butoxy-4-(chloromethyl)benzene can be synthesized by reacting p-butoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions. The reaction typically involves the conversion of the hydroxyl group (-OH) to a chloride group (-Cl) with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production: Industrially, p-butoxybenzyl chloride can be produced using similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 1-Butoxy-4-(chloromethyl)benzene undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols. Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium ethoxide (NaOEt).
Oxidation: The compound can be oxidized to form p-butoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of p-butoxybenzyl chloride can yield p-butoxybenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: p-Butoxybenzyl amine, p-butoxybenzyl alcohol, p-butoxybenzyl thiol.
Oxidation: p-Butoxybenzaldehyde.
Reduction: p-Butoxybenzyl alcohol.
Scientific Research Applications
Chemistry:
- 1-Butoxy-4-(chloromethyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology:
- It is employed in the modification of biomolecules for studying biological processes and interactions.
Medicine:
- The compound is used in the development of drug candidates and in medicinal chemistry research for the synthesis of potential therapeutic agents.
Industry:
- This compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of p-butoxybenzyl chloride primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The chloride group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the p-butoxybenzyl moiety into target molecules.
Comparison with Similar Compounds
Benzyl chloride: Lacks the butoxy group, making it less hydrophobic and less bulky compared to p-butoxybenzyl chloride.
p-Methoxybenzyl chloride: Contains a methoxy group instead of a butoxy group, resulting in different reactivity and solubility properties.
p-Ethoxybenzyl chloride: Similar to p-butoxybenzyl chloride but with a shorter ethoxy group, affecting its steric and electronic properties.
Uniqueness:
- The presence of the butoxy group in p-butoxybenzyl chloride imparts unique hydrophobic and steric characteristics, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-butoxy-4-(chloromethyl)benzene |
InChI |
InChI=1S/C11H15ClO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
DLYHQYZAEIUQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
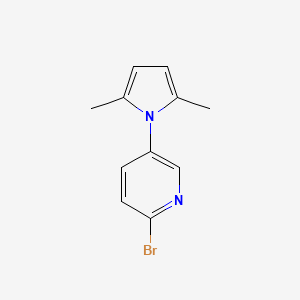
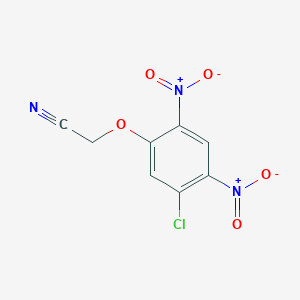
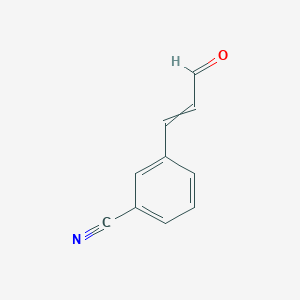
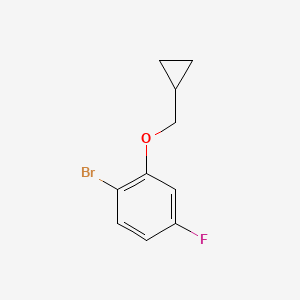
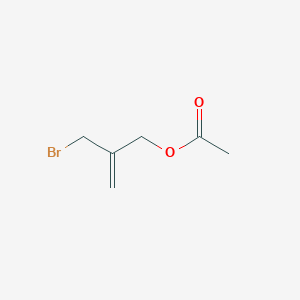
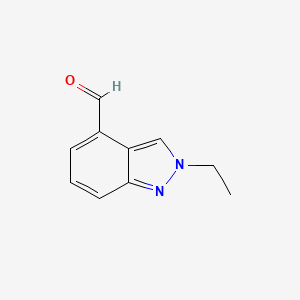
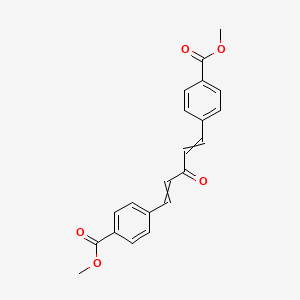

![[1,1'-Biphenyl]-4-ylphosphonic dichloride](/img/structure/B8654002.png)
